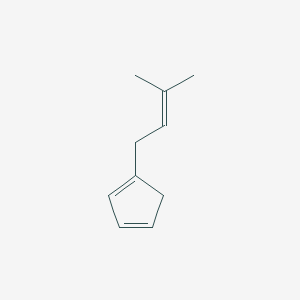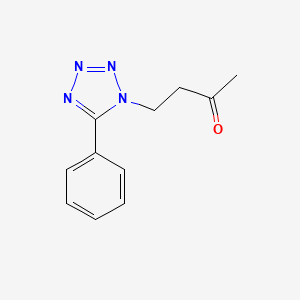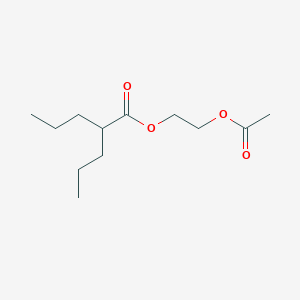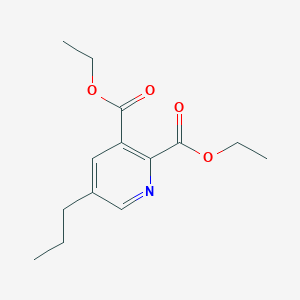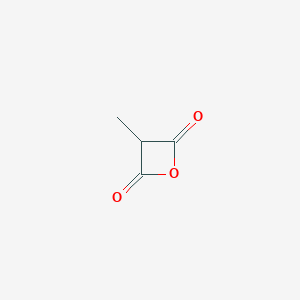
3-Methyloxetane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyloxetane-2,4-dione, also known as methylmalonic anhydride, is an organic compound with the chemical formula C₄H₄O₃. It is a derivative of oxetane, a four-membered ring containing three carbon atoms and one oxygen atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyloxetane-2,4-dione can be synthesized through several methods. One common approach involves the ozonolysis of diketene, which was first reported in 1988 . Another method includes the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, typically around 150°C . This reaction yields oxetane derivatives, including this compound, with moderate efficiency.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to optimize yield and purity. The use of trimethyloxosulfonium iodide as a reagent has been shown to facilitate the formation of the oxetane ring from corresponding carbonyl compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyloxetane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions include various substituted oxetanes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methyloxetane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 3-Methyloxetane-2,4-dione involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the nature of the substituents and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2-Methyloxetane: A similar compound with a methyl group at the 2-position instead of the 3-position.
3,3-Dimethyloxetane: Contains two methyl groups at the 3-position.
3-Azidooxetane: Features an azido group at the 3-position.
3-Nitrooxetane: Contains a nitro group at the 3-position.
Uniqueness: 3-Methyloxetane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxetane derivatives.
Eigenschaften
CAS-Nummer |
114752-53-3 |
|---|---|
Molekularformel |
C4H4O3 |
Molekulargewicht |
100.07 g/mol |
IUPAC-Name |
3-methyloxetane-2,4-dione |
InChI |
InChI=1S/C4H4O3/c1-2-3(5)7-4(2)6/h2H,1H3 |
InChI-Schlüssel |
SDYYWRBMQSZLOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


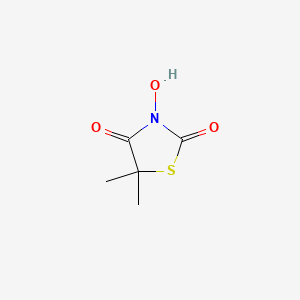
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
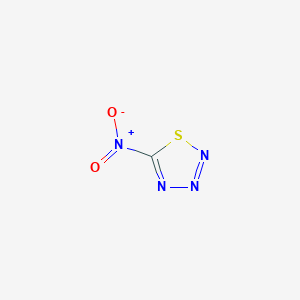
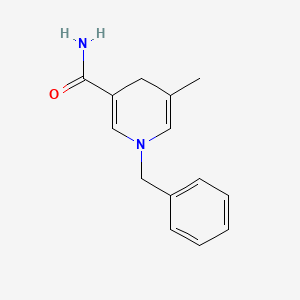
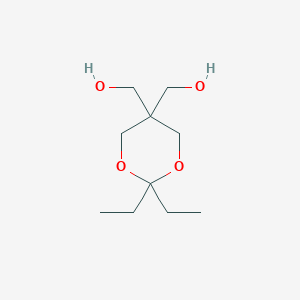
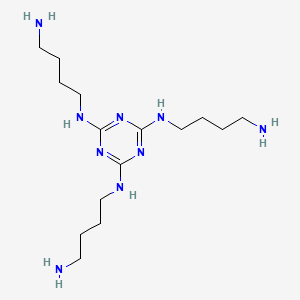
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
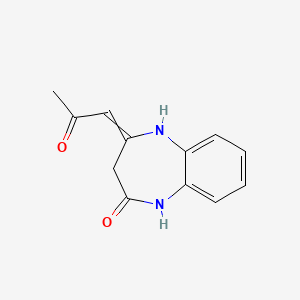
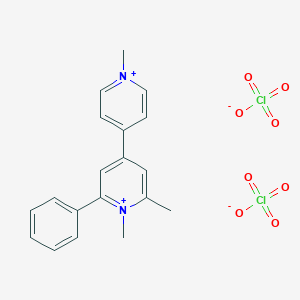
![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
